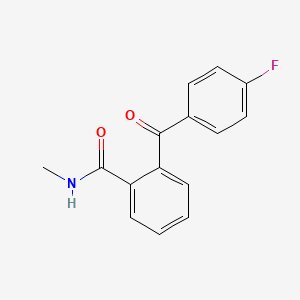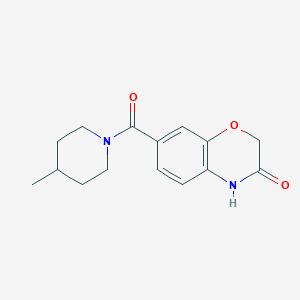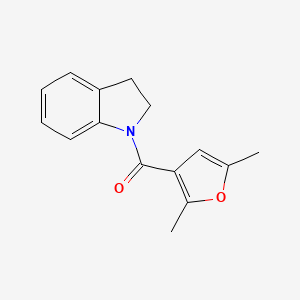
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. This compound is a bispecific antibody that binds to both CD30, a protein that is expressed on the surface of cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to both CD30 and CD16A leads to the activation of NK cells, which then attack and kill the cancer cells.
Mecanismo De Acción
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide works by binding to both CD30 and CD16A. CD30 is a protein that is expressed on the surface of cancer cells, while CD16A is a protein that is expressed on the surface of NK cells. When N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide binds to both CD30 and CD16A, it activates the NK cells, which then attack and kill the cancer cells.
Biochemical and Physiological Effects:
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include activation of NK cells, induction of apoptosis (programmed cell death) in cancer cells, and inhibition of cancer cell proliferation. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has shown potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other cancer therapies. Another advantage is that N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is well-tolerated in animal models, with no significant toxicity observed. However, one limitation of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. These include:
1. Clinical Trials: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being evaluated in Phase 1 clinical trials for the treatment of relapsed or refractory CD30-positive lymphomas. Further clinical trials will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations.
2. Combination Therapies: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Further studies will be needed to determine the optimal combination therapies for N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide.
3. Other Cancer Types: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown anti-tumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. Further studies will be needed to determine the potential of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide for the treatment of other cancer types.
4. Improved Formulations: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being developed as an intravenous infusion. Further studies will be needed to develop alternative formulations, such as oral or subcutaneous formulations, to improve patient convenience and compliance.
In conclusion, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is a promising drug candidate for the treatment of various types of cancer. Its bispecific antibody structure, which binds to both CD30 and CD16A, leads to the activation of NK cells and subsequent attack and killing of cancer cells. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown potent anti-tumor activity in preclinical models of cancer, and is currently being evaluated in Phase 1 clinical trials. Further studies will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations, as well as its potential for combination therapies and treatment of other cancer types.
Métodos De Síntesis
The synthesis of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzoyl chloride to form N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine.
Aplicaciones Científicas De Investigación
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Propiedades
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-15-9-13(18-11(2)20)7-8-14(15)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNAXAPJZMWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)




